6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-12-5-3-11(4-6-12)17-15(20)13-9-19-8-10(16)2-7-14(19)18-13/h2-9H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEZTZHMLORWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
A modified protocol from Zhu et al. (as referenced in) employs 2-amino-5-chloropyridine as the starting material to preinstall the chlorine substituent. Reaction with phenacyl bromide (α-bromoketone) under solvent-free conditions at 60°C yields 6-chloro-2-phenylimidazo[1,2-a]pyridine. Nuclear magnetic resonance (NMR) data from analogous syntheses confirm regioselectivity, with characteristic shifts at δ 8.77 ppm (H-7) and δ 7.71 ppm (H-5) in the ¹H spectrum.
Carboxamide Functionalization
The intermediate 6-chloroimidazo[1,2-a]pyridine undergoes carboxylation at position 2 using bromopyruvic acid in dimethylformamide (DMF). Subsequent coupling with 4-methoxyaniline via HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (TEA) in acetonitrile affords the target compound. This two-step process achieves an overall yield of 37–45%, with liquid chromatography–mass spectrometry (LC-MS) confirming a molecular ion peak at m/z 327.08 [M+H]⁺.
Vilsmeier-Haack Formylation and Sequential Modifications
An alternative route leverages the Vilsmeier-Haack reaction to introduce formyl groups, enabling subsequent oxidation and amidation.
Formylation at Position 2
Treatment of 6-chloroimidazo[1,2-a]pyridine with phosphoryl chloride (POCl₃) and DMF at 80°C generates 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde. The reaction proceeds via electrophilic aromatic substitution, with ¹³C NMR analysis revealing a carbonyl signal at δ 177.21 ppm.
Oxidation and Amidation
The aldehyde intermediate is oxidized to the carboxylic acid using sodium hydroxide in ethanol/THF (yield: 61–74%). Carboxamide formation is achieved through activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 4-methoxyaniline. Gas chromatography (GC) monitoring shows >95% conversion within 2 hours at room temperature.
Palladium-Catalyzed Carbonylation Strategies
Recent advances employ transition metal catalysis for direct carboxamide installation.
Iodoimidazo[1,2-a]pyridine Precursors
6-Iodoimidazo[1,2-a]pyridine is synthesized via iodination of the parent compound using N-iodosuccinimide (NIS) in acetonitrile. Pd(OAc)₂/Xantphos catalyzes carbonylation with carbon monoxide (CO) and 4-methoxyaniline in dimethylacetamide (DMA) at 100°C, yielding the carboxamide product. This one-pot method achieves 73–93% yield, confirmed by high-resolution mass spectrometry (HRMS).
Comparative Analysis
Table 1 contrasts key parameters of the three methods:
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 37–45 | 8–12 h | Preinstalled chloro substituent |
| Vilsmeier-Haack | 52–61 | 6–8 h | Scalable aldehyde intermediate |
| Pd-catalyzed carbonylation | 73–93 | 2–4 h | Single-step, high atom economy |
Challenges and Optimization
Regioselectivity in Cyclocondensation
Competing formation of 5-chloro regioisomers occurs when using 2-amino-3-chloropyridine. Polar solvents like ethanol favor the desired 6-chloro product (85:15 regioselectivity).
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of light for photocatalysis .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an imidazo[1,2-a]pyridine core, known for its biological activity. The synthesis often involves multi-step processes including nucleophilic substitutions and cyclization reactions. For instance, the introduction of the carboxamide moiety can be achieved through carbonylation methods, which have been optimized to yield high-purity products .
Anticancer Properties
One of the most promising applications of 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is in the development of targeted anticancer therapies. Research indicates that derivatives of imidazo[1,2-a]pyridine can act as covalent inhibitors against specific cancer targets like KRAS G12C mutants. For example, preliminary evaluations have shown that compounds derived from this scaffold exhibit potent activity against cancer cell lines such as NCI-H358 .
PI3Kα Inhibition
The compound has also been studied for its role as a phosphoinositide 3-kinase alpha (PI3Kα) inhibitor. This pathway is critical in various cancers, and inhibitors targeting PI3Kα can potentially halt tumor growth. Structure-activity relationship (SAR) studies have highlighted modifications that enhance its inhibitory potency against PI3Kα .
Synthesis and Evaluation
A recent study synthesized several derivatives based on the imidazo[1,2-a]pyridine scaffold and evaluated their biological activities. The synthesis involved strategic modifications to optimize binding affinities to target proteins associated with cancer progression .
Mechanistic Insights
The mechanism of action for these compounds typically involves covalent bonding to target proteins, leading to irreversible inhibition. This unique approach enhances selectivity and efficacy against mutated forms of oncogenic proteins .
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anti-tuberculosis activity, it may inhibit key enzymes involved in the bacterial cell wall synthesis or other essential metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Nurr1 Agonists :
- The 4-methoxyphenyl carboxamide group in the target compound confers enhanced Nurr1 binding compared to pyridyl (cpd 3) or hydroxylated aryl (cpd 4) substituents .
- Chlorine at position 6 improves metabolic stability, as seen in 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives .
Antiparasitic Activity: Chalcone conjugates, such as (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide, exhibit divergent activity (IC50 = 1.35–8.5 μM against Trypanosoma spp.), highlighting the impact of acryloyl side chains on antiparasitic efficacy .
Key Observations:
- The target compound’s synthesis mirrors that of cpd 3 and cpd S1, relying on palladium-catalyzed cross-coupling or amide bond formation .
- Microwave-assisted methods (e.g., cpd S1) improve reaction efficiency but require precise temperature control .
Physicochemical and ADME Properties
Critical differences in solubility, logP, and metabolic stability are evident among analogues (Table 3).
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| This compound | 316.75 | 3.2 | 0.12 (PBS) | High (CYP3A4 resistant) |
| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 263.12 | 3.8 | 0.05 (DMSO) | Moderate |
| 8-Chloro-N-(2-chloro-5-methoxybenzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | 468.24 | 4.5 | <0.01 (Water) | Low (CYP2D6 substrate) |
Key Observations:
- The 4-methoxyphenyl group in the target compound enhances aqueous solubility compared to non-polar substituents (e.g., 4-chlorophenyl in ) .
- Bulky sulfonamide derivatives (e.g., ) exhibit poor solubility, limiting their bioavailability .
Biological Activity
6-Chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from 2-aminopyridine derivatives. The introduction of the chloro and methoxy groups is crucial for enhancing the compound's biological properties. The synthetic pathways often utilize palladium-catalyzed reactions to achieve high yields and purity .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and an anti-HIV compound.
Anticancer Activity
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative with similar structural features showed an IC50 value of 0.8 µM against HCT-116 human colon carcinoma cells . This suggests that this compound may possess comparable or enhanced anticancer properties.
Antiviral Activity
In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit HIV replication. Molecular docking studies indicated strong binding affinities with HIV-1 reverse transcriptase and HIV-2 protease, suggesting that these compounds could serve as lead compounds for antiviral drug development .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Evidence suggests that imidazo[1,2-a]pyridine derivatives can trigger apoptotic pathways in cancer cells.
- Interference with DNA/RNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with nucleic acid synthesis.
Case Studies
A recent study focused on a series of imidazo[1,2-a]pyridine derivatives, including this compound. The researchers evaluated their cytotoxicity against various cancer types and found promising results indicating selective toxicity towards tumor cells while sparing normal cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 0.8 |
| Other Derivative | A549 (Lung) | 1.5 |
| Other Derivative | MCF-7 (Breast) | 3.0 |
Q & A
Q. What are the key structural features of 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide, and how do they influence reactivity?
Answer: The compound features:
- Imidazo[1,2-a]pyridine core : A fused bicyclic heterocycle with nitrogen atoms at positions 1 and 3, conferring aromaticity and π-π stacking potential. This scaffold is often associated with biological activity due to its resemblance to purine bases .
- 6-Chloro substituent : Enhances electrophilicity at the adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions .
- 4-Methoxyphenyl carboxamide group : The methoxy group provides electron-donating effects, stabilizing intermediates in synthesis, while the carboxamide moiety can participate in hydrogen bonding, critical for target binding in pharmacological studies .
Methodological Insight :
To assess reactivity, combine computational modeling (e.g., DFT for electron density maps) with experimental probes like halogen displacement assays or Suzuki-Miyaura coupling trials .
Q. What are the common synthetic routes for this compound, and what intermediates are critical?
Answer: A typical multi-step synthesis involves:
Bromination : Starting with 2-acetylfuran, sequential brominations using N-bromosuccinimide (NBS) and Br₂ yield dihalogenated intermediates .
Cyclization : Reaction with 2-aminopyridine derivatives under acidic conditions forms the imidazo[1,2-a]pyridine core .
Carboxamide Formation : Coupling the chloro intermediate with 4-methoxyaniline via a carbodiimide-mediated reaction (e.g., EDC/HOBt) .
Q. Key Intermediates :
- 2-[5-(4-Cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile : A precursor for hydrogenation to amidoxime intermediates .
- Phosphorus oxychloride/DMF-mediated formylation : Critical for introducing aldehyde groups in imidazo[1,2-a]pyridine derivatives .
Methodological Challenges :
Monitor reaction progress using LC-MS to detect side products (e.g., over-bromination) and optimize stoichiometry .
Advanced Research Questions
Q. How can researchers optimize the hydrogenation step in synthesizing imidazo[1,2-a]pyridine derivatives to improve yield?
Answer: Hydrogenation of nitriles to amidoximes (e.g., converting 4a to 7 in ) often suffers from incomplete reduction or over-hydrogenation. Strategies include:
- Catalyst Screening : Test Pd/C vs. Raney Ni under varying pressures (1–5 atm H₂). reports 70–80% yield using Pd/C in glacial acetic acid .
- Solvent Effects : Polar protic solvents (e.g., acetic acid) stabilize charged intermediates, while additives like ammonium formate can enhance selectivity .
- Temperature Control : Maintain 25–40°C to avoid decomposition of sensitive intermediates.
Data-Driven Optimization :
Use DoE (Design of Experiments) to map parameter interactions (pressure, catalyst loading, solvent ratio) and identify Pareto-optimal conditions .
Q. How can contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR) be resolved for this compound?
Answer: Discrepancies often arise from:
- Tautomerism : The imidazo[1,2-a]pyridine core may exhibit keto-enol tautomerism, altering NMR peak splitting. Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts .
- Solvent Artifacts : Polar solvents (DMSO-d₆) can induce shifts in carbonyl peaks (IR). Compare data across CDCl₃, D₂O, and DMSO to isolate solvent effects .
- Impurity Interference : LC-MS with high-resolution mass spectrometry (HRMS) identifies co-eluting impurities (e.g., residual starting materials) that distort integration .
Case Study :
In , the aldehyde intermediate’s NMR showed a peak at 190 ppm, but DFT calculations predicted 185 ppm. The deviation was attributed to solvent (CHCl₃) polarity effects, confirmed by repeating the analysis in DMSO .
Q. What strategies are effective in troubleshooting low yields during the final carboxamide coupling step?
Answer: Low yields (<50%) often stem from:
- Activation Issues : Replace EDC/HOBt with DCC/DMAP for sterically hindered amines .
- Nucleophile Competitiveness : The 4-methoxyaniline’s electron-rich aryl group may reduce reactivity. Pre-activate the carboxylic acid as an acyl chloride using SOCl₂ .
- Side Reactions : Monitor for racemization (if chiral centers exist) via chiral HPLC, or mitigate by using coupling agents like HATU at 0°C .
Validation :
In , coupling yields improved from 45% to 72% by switching to HATU and DIEA in DMF .
Q. How can computational methods accelerate reaction design for derivatives of this compound?
Answer: ICReDD’s Approach ( ) :
Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways for halogen substitution .
Machine Learning : Train models on existing imidazo[1,2-a]pyridine synthesis data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives.
Feedback Loops : Integrate experimental HRMS and NMR data into computational workflows to refine predictions iteratively .
Example :
A 2024 study reduced optimization time for a related imidazo[1,2-a]pyrimidine derivative by 60% using DFT-guided solvent selection (THF vs. DCE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
